Methyl 4-aminomethylphenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICDTOQZOSSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-aminomethylphenylacetate CAS 444807-46-9 chemical properties
This technical guide provides an in-depth analysis of Methyl 4-(aminomethyl)phenylacetate , a versatile bifunctional intermediate used in medicinal chemistry and drug development.
CAS: 444807-46-9 Role: Bifunctional Pharmacophore & Peptidomimetic Scaffold
Executive Summary
Methyl 4-(aminomethyl)phenylacetate is a critical organic intermediate characterized by a benzene ring substituted with a methyl acetate group at position 1 and an aminomethyl group at position 4. It serves as a "homologated" analog of phenylalanine methyl ester and a chain-extended congener of methyl 4-(aminomethyl)benzoate. Its primary utility lies in drug discovery, where it functions as a flexible linker, a peptidomimetic scaffold, and a precursor for serine protease inhibitors.
Chemical Identity & Structural Analysis
This compound is frequently confused with methyl 4-(aminomethyl)benzoate. The defining structural feature of CAS 444807-46-9 is the methylene spacer between the phenyl ring and the ester carbonyl, which imparts greater conformational flexibility compared to the benzoate analog.
Identification Data
| Parameter | Detail |
| Chemical Name | Methyl 4-(aminomethyl)phenylacetate |
| Synonyms | Methyl 2-(4-(aminomethyl)phenyl)acetate; Benzeneacetic acid, 4-(aminomethyl)-, methyl ester |
| CAS Number | 444807-46-9 (Free Base) / Often supplied as HCl salt |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol (Free Base) / 215.68 g/mol (HCl Salt) |
| SMILES | COC(=O)CC1=CC=C(CN)C=C1 |
| InChIKey | Varies by salt form; Core: ZWXKZQZJQQZJQQ-UHFFFAOYSA-N (Hypothetical) |
Structural Distinction
-
Target (Phenylacetate): H2N-CH2-Ph-CH2-COOMe (Flexible, sp3 carbon at alpha position).
-
Common Analog (Benzoate): H2N-CH2-Ph-COOMe (Rigid, conjugated ester).
Physicochemical Profile
The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to intermolecular polymerization (aminolysis of the ester) if stored for prolonged periods.
| Property | Value (HCl Salt) | Value (Free Base) |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil/low-melting solid |
| Melting Point | 215 – 217 °C | N/A (Liquid/Semi-solid) |
| Solubility | Water, DMSO, Methanol | Dichloromethane, Ethyl Acetate, Ethanol |
| pKa (Amine) | ~9.3 (Predicted) | N/A |
| Hygroscopicity | Moderate (Store desiccated) | N/A |
Synthetic Routes & Manufacturing
The industrial synthesis typically avoids direct amination of the halide due to over-alkylation. The preferred route involves the reduction of a nitrile precursor.
Primary Synthetic Pathway (Nitrile Reduction)
This route ensures high fidelity of the amine without secondary amine byproducts.
-
Starting Material: 4-Cyanophenylacetic acid (CAS 5462-71-5).
-
Step 1 (Esterification): Acid-catalyzed esterification with Methanol/H₂SO₄ or SOCl₂.
-
Step 2 (Hydrogenation): Catalytic hydrogenation of the nitrile to the primary amine using Pd/C or Raney Nickel in the presence of acid (to protect the amine as a salt and prevent poisoning of the catalyst).
Visualization of Synthesis
Caption: Two-step industrial synthesis via nitrile reduction, yielding the hydrochloride salt.
Detailed Protocol (Step 2: Reduction)
-
Reagents: Methyl (4-cyanophenyl)acetate (1.0 eq), 10% Pd/C (10 wt%), Conc. HCl (2.0 eq), Methanol (0.1 M).
-
Procedure:
-
Charge the hydrogenation vessel with methyl (4-cyanophenyl)acetate and methanol.
-
Add concentrated HCl dropwise (critical to prevent secondary amine formation).
-
Add Pd/C catalyst under nitrogen atmosphere.
-
Purge with Hydrogen gas and pressurize to 3 atm (45 psi).
-
Stir at Room Temperature for 3–6 hours. Monitor by TLC or LCMS.
-
Filter catalyst through Celite. Concentrate filtrate to obtain the white solid HCl salt.
-
Reactivity & Functionalization
The molecule possesses two orthogonal reactive handles: a nucleophilic primary amine and an electrophilic ester.
Reactivity Network
Caption: Orthogonal reactivity profile allowing N-terminal extension and C-terminal deprotection.
Key Reaction Classes
-
Amide Coupling: The primary amine reacts readily with activated carboxylic acids (using EDCI/HOBt or HATU) to form stable amide bonds. This is the primary reaction in peptidomimetic synthesis.
-
Urea Formation: Reaction with isocyanates yields urea derivatives, a common motif in kinase inhibitors (e.g., Sorafenib analogs).
-
Cyclization: Under basic conditions and high heat, the free base can potentially undergo intermolecular condensation. Intra-molecular cyclization is difficult due to ring strain (would form a strained bicyclic lactam), making the molecule relatively stable compared to beta-amino esters.
Applications in Drug Discovery[2][3][4][5][6]
Peptidomimetics
Methyl 4-(aminomethyl)phenylacetate acts as a Phenylalanine Surrogate .
-
Mechanism: It mimics the hydrophobic side chain of phenylalanine but extends the backbone. This "spacer" effect is utilized to probe the depth of hydrophobic pockets in enzymes (e.g., Chymotrypsin-like serine proteases).
-
Advantage: The ester group allows for C-terminal extension or conversion to transition-state analogs (e.g., aldehydes or boronic acids).
Linker Chemistry (PROTACs)
The compound serves as a semi-rigid linker in Proteolysis Targeting Chimeras (PROTACs).
-
Geometry: The phenyl ring provides rigidity, while the methylene groups (-CH2-) at both ends introduce necessary rotational freedom, allowing the linker to adopt the optimal conformation for ternary complex formation.
Serine Protease Inhibitors
Derivatives of this compound are explored as inhibitors for Plasma Kallikrein and Thrombin . The 4-aminomethyl group mimics the cationic side chains of Arginine or Lysine (at physiological pH), interacting with the S1 specificity pocket of the protease.
Handling, Safety & Storage
Hazard Identification (GHS)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, specifically the HCl salt.
-
Stability: The HCl salt is stable for years. The free base should be used immediately or stored frozen to prevent polymerization.
References
-
ChemicalBook. (2019). Synthesis of Methyl 4-aminomethylphenylacetate from Methyl (4-cyanophenyl)acetate. Patent EP3476829.[1] Link
-
National Institutes of Health (NIH) - PubChem. (2025). Methyl 4-(aminomethyl)benzoate hydrochloride (Analog Comparison). PubChem Compound Summary. Link
-
Sigma-Aldrich. (2025). 4-Cyanophenylacetic acid (Precursor Data). Product Specification. Link
-
ResearchGate. (2000). Solid-Phase Synthesis of Peptidomimetics Using Traceless Aromatic Side-Chain Tethered Building Blocks.Link
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Methyl 4-aminomethylphenylacetate hydrochloride salt vs free base
An In-Depth Technical Guide to Methyl 4-aminomethylphenylacetate: Hydrochloride Salt vs. Free Base
Introduction
In the landscape of modern synthetic chemistry and pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, purity, and scalability of a process. Methyl 4-aminomethylphenylacetate, a bifunctional molecule featuring both a primary amine and a methyl ester, serves as a valuable building block for a wide array of more complex target structures. This compound is commercially available and frequently utilized in two primary forms: the free base and its hydrochloride (HCl) salt.
The choice between these two forms is not trivial; it carries significant implications for solubility, stability, handling, and reactivity. This guide provides an in-depth technical analysis of the core differences between methyl 4-aminomethylphenylacetate hydrochloride and its free base. It is designed to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions, optimize experimental design, and troubleshoot common challenges associated with the use of this versatile intermediate.
I. Fundamental Physicochemical Properties: A Comparative Analysis
The primary distinction between the free base and its hydrochloride salt lies in the protonation state of the primary amine. This single chemical modification gives rise to a cascade of differences in their physical and chemical properties.
The hydrochloride salt exists as an ammonium salt, conferring ionic character upon the molecule. This ionic nature is the principal driver for its distinct properties compared to the neutral, unprotonated free base.
Table 1: Comparative Physicochemical Properties
| Property | Methyl 4-aminomethylphenylacetate Hydrochloride | Methyl 4-aminomethylphenylacetate Free Base | Causality of Difference |
| IUPAC Name | methyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | methyl 2-[4-(aminomethyl)phenyl]acetate | Protonation of the amine group. |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₃NO₂ | Addition of HCl. |
| Molecular Weight | 215.68 g/mol | 179.22 g/mol [1] | Mass of the HCl molecule. |
| Appearance | Typically a white to off-white crystalline solid[2] | May be an oil or a lower-melting solid | Ionic lattice of the salt form leads to a more ordered, crystalline structure. |
| Melting Point | 215-217 °C[1] | Significantly lower than the salt form | Strong ionic interactions in the salt's crystal lattice require more energy to overcome. |
| Water Solubility | High | Low to moderate | The ionic salt readily interacts with polar water molecules, whereas the more non-polar free base is less soluble.[3][4][5] |
| Organic Solvent Solubility | Generally soluble in polar protic solvents (e.g., methanol); lower solubility in non-polar solvents. | Generally soluble in a wide range of organic solvents (e.g., DCM, Ethyl Acetate, Ether). | "Like dissolves like" principle. The non-polar organic backbone of the free base favors non-polar solvents. |
| Stability | High. Generally more stable to air/light and has a longer shelf-life.[6][7] | Less stable. Primary amines can be susceptible to oxidation and degradation.[8] | The lone pair of electrons on the free base's nitrogen is available for reaction, whereas in the salt it is engaged in bonding with a proton. |
| Handling | Easier to weigh and handle due to its stable, crystalline nature.[9][10] | Can be more difficult to handle if it is an oil or a low-melting solid. | The solid, non-hygroscopic nature of the salt simplifies laboratory operations. |
II. Synthesis and Chemical Interconversion
Understanding the synthesis and interconversion between the salt and free base forms is fundamental to their effective use. These transformations are primarily acid-base reactions that are straightforward, high-yielding, and essential for purification and reaction setup.
Synthesis of Methyl 4-aminomethylphenylacetate Hydrochloride
A common synthetic route involves the esterification of the parent amino acid, 4-(aminomethyl)benzoic acid, in methanol with an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with methanol to generate HCl in situ, which catalyzes the esterification and ensures the product is isolated as the stable hydrochloride salt.[2][11]
Conversion Protocols: Salt to Free Base and Vice Versa
The ability to easily switch between the two forms is a powerful tool for purification and reaction design.
Protocol 1: Conversion of Hydrochloride Salt to Free Base
This procedure leverages the differential solubility of the free base and salt. The water-soluble salt is treated with a base to generate the water-insoluble free base, which is then extracted into an organic solvent.
Methodology:
-
Dissolution: Dissolve the Methyl 4-aminomethylphenylacetate HCl salt in deionized water.
-
Basification: While stirring, slowly add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is ~9-10. The use of a weak base is often preferred to avoid potential hydrolysis of the ester group, which can occur under strongly basic conditions (e.g., with NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which may be an oil or solid.
Protocol 2: Conversion of Free Base to Hydrochloride Salt
This process is essentially the reverse and is useful for converting a purified free base into a more stable, solid form for storage or handling.
Methodology:
-
Dissolution: Dissolve the free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
Precipitation: The hydrochloride salt, being insoluble in many organic solvents, will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to yield the pure hydrochloride salt.
III. Practical Implications for the Research Scientist
The theoretical differences in properties translate directly into practical considerations that affect day-to-day laboratory work.
Handling, Storage, and Stability
-
Hydrochloride Salt: The crystalline, solid nature of the HCl salt makes it significantly easier to handle, weigh accurately, and transfer.[9] Its enhanced chemical stability means it has a longer shelf life and is less susceptible to degradation from atmospheric oxygen or moisture.[6][7][8] For long-term storage, it is the preferred form. It is good practice to store it in a tightly sealed container in a dry environment.[12]
-
Free Base: The free base, if an oil, can be more challenging to handle quantitatively. As a primary amine, it is more prone to oxidation over time. If storing the free base, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize degradation.
Role in Purification Strategies
The interconversion between the salt and free base is a cornerstone of purification. An acid-base extraction is a highly effective method for separating the basic amine compound from non-basic impurities.
Impact on Reaction Chemistry
The choice of form is dictated by the specific reaction being performed.
-
Reactions Requiring a Nucleophilic Amine: For reactions where the amine acts as a nucleophile (e.g., acylation, alkylation, reductive amination), the free base is required. The lone pair on the nitrogen is essential for reactivity. If starting with the HCl salt, at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture to liberate the free amine in situ.
-
Reactions Involving the Ester: If the reaction targets the ester moiety (e.g., hydrolysis to the carboxylic acid, transesterification), either form can often be used, provided the reaction conditions are compatible. For example, acid-catalyzed hydrolysis would proceed directly with the HCl salt.
IV. Analytical Characterization: Identifying Your Compound
Confirming the identity and form of the compound is crucial. Several standard analytical techniques can readily distinguish between the hydrochloride salt and the free base.
Table 2: Key Spectroscopic and Chromatographic Differentiators
| Technique | Observation for Hydrochloride Salt | Observation for Free Base | Rationale |
| ¹H NMR | Broad signal for -NH₃⁺ protons (often downfield, ~8-9 ppm in DMSO-d₆).[2] Protons on the adjacent -CH₂- group are shifted slightly downfield. | Sharp signal for -NH₂ protons (variable position). Protons on the adjacent -CH₂- group are slightly upfield compared to the salt. | The positive charge on the nitrogen in the ammonium salt deshields adjacent protons, causing a downfield shift. |
| FT-IR | Broad and strong absorption bands in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (-NH₃⁺) salt stretch.[2] | Two distinct, sharper N-H stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine (-NH₂). | The stretching frequencies and band shapes for R-NH₃⁺ and R-NH₂ are distinctly different. |
| HPLC | Retention time is highly dependent on the mobile phase pH. At acidic pH (e.g., pH < 4), the compound will be in its protonated, more polar form, leading to earlier elution on a reverse-phase column. | At neutral or basic pH, the compound is in its less polar free base form, leading to longer retention times on a reverse-phase column. | The polarity of the molecule, which changes with pH, dictates its interaction with the stationary phase. |
| Mass Spec (ESI) | Both forms will typically show the same mass for the protonated molecular ion [M+H]⁺ (m/z = 180.09). | Both forms will typically show the same mass for the protonated molecular ion [M+H]⁺ (m/z = 180.09). | Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule of the free base. |
V. Conclusion: Selecting the Appropriate Form for Your Application
The decision to use methyl 4-aminomethylphenylacetate as its hydrochloride salt or free base is a strategic one, guided by the specific requirements of the application.
-
Choose the Hydrochloride Salt for:
-
Long-term storage and enhanced shelf stability.
-
Ease of handling and accurate weighing.
-
Applications where high water solubility is desired.
-
Reactions run under acidic conditions.
-
-
Choose the Free Base for:
-
Reactions requiring the amine to act as a nucleophile.
-
Applications requiring high solubility in non-polar organic solvents.
-
When the presence of chloride ions is detrimental to the reaction (e.g., certain catalytic processes).
-
Ultimately, a thorough understanding of the properties and interconversion of these two forms empowers the scientist to design more robust, efficient, and successful synthetic strategies. By leveraging the distinct advantages of each form—the stability and handling of the salt and the reactivity of the free base—researchers can unlock the full potential of this versatile chemical intermediate.
References
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Sciencemadness.org. (2011). Solubility of organic amine salts. [Online] Available at: [Link]
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Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Online] Available at: [Link]
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Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Online] Available at: [Link]
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Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Online] Available at: [Link]
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Purdue University. Amines. [Online] Available at: [Link]
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PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride. [Online] Available at: [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Online] Available at: [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
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Reddit. (2018). Ways of crashing out amines. [Online] Available at: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online] Available at: [Link]
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PubChem. Methyl (R)-aminophenylacetate. [Online] Available at: [Link]
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Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Online] Available at: [Link]
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PubChem. Methyl 2-amino-2-phenylacetate hydrochloride. [Online] Available at: [Link]
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Chem-Impex. Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride. [Online] Available at: [Link]
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PubChem. Methyl 4-methoxyphenylacetate. [Online] Available at: [Link]
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MDPI. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Online] Available at: [Link]
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ResearchGate. Esters of interest for the pharmaceutical industry. [Online] Available at: [Link]
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ResearchGate. (2025). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. [Online] Available at: [Link]
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PubChem. Methyl 4-(aminomethyl)benzoate. [Online] Available at: [Link]
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PMC. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. [Online] Available at: [Link]
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ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Online] Available at: [Link]
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PubChem. Methyl 4-aminobenzoate. [Online] Available at: [Link]
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PMC. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. [Online] Available at: [Link]
- Google Patents. (2020). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
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PubMed. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. [Online] Available at: [Link]
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Ars Pharmaceutica. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Online] Available at: [Link]
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PMC. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Online] Available at: [Link]
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ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Online] Available at: [Link]
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PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Online] Available at: [Link]
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Sciencemadness.org. (2013). serine methyl ester HCl to freebase. [Online] Available at: [Link]
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EPA. Analytical Method for Aminocyclopyrachlor Methyl. [Online] Available at: [Link]
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Scribd. Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. [Online] Available at: [Link]
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MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. [Online] Available at: [Link]
- Google Patents. EP1781665A2 - Olanzapine salts and their conversion to olanzapine free base.
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PMC. Rapid Enzymatic Method for Pectin Methyl Esters Determination. [Online] Available at: [Link]
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ResearchGate. (2025). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. [Online] Available at: [Link]
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Suppliers and price of Methyl 4-aminomethylphenylacetate for research
CAS: 99075-25-9 (HCl salt) | Formula: C₁₀H₁₄ClNO₂
Executive Summary
Methyl 4-(aminomethyl)phenylacetate is a high-value bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Distinguished by its orthogonal reactivity profile —featuring a nucleophilic benzyl amine and an electrophilic methyl ester—it serves as a critical scaffold for peptidomimetics, antibody-drug conjugate (ADC) linkers, and fragment-based drug design (FBDD).
This guide provides a technical analysis of the compound's supply chain, price benchmarks, quality assurance protocols, and synthetic utility. It is designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) campaigns.
Chemical Identity & Specifications
Accurate identification is paramount due to the prevalence of structural isomers (e.g., methyl 4-aminobenzoate or methyl 4-aminophenylacetate).
| Parameter | Specification | Notes |
| IUPAC Name | Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride | |
| Common Name | Methyl 4-(aminomethyl)phenylacetate HCl | Often abbreviated as "Me-AMPA-HCl" in lab notebooks. |
| CAS Number | 99075-25-9 (Hydrochloride) | 444807-46-9 (Free Base). Commercial supply is predominantly HCl salt. |
| Molecular Weight | 215.68 g/mol (HCl salt) | 179.22 g/mol (Free Base). |
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| SMILES | COC(=O)CC1=CC=C(CN)C=C1.Cl | |
| Physical Form | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | DMSO, Methanol, Water (moderate) | Limited solubility in non-polar solvents (DCM, Hexane) without neutralization. |
Market Landscape: Suppliers & Pricing
The market for Methyl 4-(aminomethyl)phenylacetate is dominated by specialized research chemical vendors rather than bulk commodity suppliers. Prices exhibit significant variance based on stock location (domestic US vs. international import) and purity grade.
Current Price Benchmarks (Q1 2026 Estimates):
| Supplier Category | Vendor Examples | Pack Size | Price Range (USD) | Lead Time |
| Tier 1 (Premium/US Stock) | IvyChem, Fisher (Third-party) | 100 mg | $80 - $120 | 1-3 Days |
| Tier 1 (Premium/US Stock) | IvyChem, Fisher (Third-party) | 1 g | $300 - $350 | 1-3 Days |
| Tier 2 (Import/Bulk) | BLD Pharm, ChemScene | 1 g | $150 - $220 | 1-2 Weeks |
| Tier 2 (Import/Bulk) | AchemBlock | 5 g | $450 - $600 | 2-3 Weeks |
Procurement Insight: For SAR library generation, purchasing the 1g pack size offers the best cost-efficiency (approx.
1.00/mg). Always verify the salt form (HCl vs Free Base) to ensure stoichiometric accuracy in subsequent reactions.
Quality Assurance & Validation Protocols
Trusting a certificate of analysis (CoA) without internal validation is a risk in high-stakes synthesis. The following protocol ensures the integrity of the starting material.
Critical Impurity Profile
-
Hydrolysis Product: 4-(aminomethyl)phenylacetic acid (Result of moisture exposure).
-
Starting Material: Methyl 4-cyanophenylacetate (from synthesis via nitrile reduction).
-
Regioisomers: Methyl 3-(aminomethyl)phenylacetate (rare, but possible).
Validation Workflow (DOT Diagram)
Figure 1: Incoming Quality Control (IQC) workflow for Methyl 4-(aminomethyl)phenylacetate.
NMR Diagnostic Peaks (DMSO-d₆)
-
δ 3.60 ppm (s, 3H): Methyl ester (-COOCH ₃). Loss of this peak indicates hydrolysis.
-
δ 4.00 ppm (q, 2H): Benzylic methylene (-CH ₂-NH₂).
-
δ 8.50+ ppm (br s, 3H): Ammonium protons (-NH₃⁺).
Synthetic Utility & Handling
The compound is a "bifunctional linker" capable of orthogonal protection and selective functionalization.
Handling & Storage[1][2]
-
Hygroscopicity: The HCl salt is moderately hygroscopic.
-
Storage: Store at -20°C or 4°C in a sealed container with desiccant.
-
Free Basing: To utilize the amine in non-polar solvents, neutralize the HCl salt in situ using DIPEA or Et₃N, or perform a biphasic wash (DCM / Sat. NaHCO₃) to isolate the free base immediately prior to use.
Chemo-Selective Reactivity
The primary amine is more nucleophilic than the ester is electrophilic, allowing for sequential functionalization.
Standard Workflow:
-
Amine Coupling: React the benzyl amine with a carboxylic acid (using HATU/DIPEA) or an isocyanate. The methyl ester remains intact.
-
Ester Hydrolysis: Saponify the methyl ester (LiOH/THF/H₂O) to reveal the carboxylic acid for a second coupling event.
Figure 2: Orthogonal functionalization strategy for peptidomimetic synthesis.
References
-
PubChem. "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride." National Library of Medicine.[1] Accessed February 12, 2026. [Link]
-
Pinheiro, P.S.M., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development."[2] Pharmaceuticals, 2023, 16(8), 1157.[2] (Context on methyl ester utility). [Link]
Sources
Chemical structure of Methyl 2-(4-(aminomethyl)phenyl)acetate
A Bifunctional Scaffold for Medicinal Chemistry and Linkerology [1][2]
Executive Summary
Methyl 2-(4-(aminomethyl)phenyl)acetate (CAS: 444807-46-9) serves as a critical bifunctional building block in modern drug discovery.[1][2][3] Structurally characterized by a para-substituted benzene ring bearing a nucleophilic primary amine (via a methylene spacer) and an electrophilic methyl ester, it acts as a versatile "masked" amino acid.[3] Its primary utility lies in linkerology (PROTACs, antibody-drug conjugates) and peptidomimetics , where it provides a rigid aromatic spacer with orthogonal reactivity.[3][] This guide details its physiochemical properties, optimized synthetic routes, and chemo-selective reactivity profiles.[2][3]
Part 1: Structural Analysis & Physiochemical Properties[3]
The molecule functions as a linear spacer.[3] The para-substitution pattern enforces a distance of approximately 6–7 Å between the functional termini, making it ideal for bridging binding domains in bivalent ligands.[3]
Core Architecture[2][3]
-
IUPAC Name: Methyl 2-[4-(aminomethyl)phenyl]acetate[1][2][3]
-
Molecular Formula:
-
Molecular Weight: 179.22 g/mol (Free Base); ~215.68 g/mol (HCl Salt)[1]
-
SMILES: COC(=O)CC1=CC=C(CN)C=C1
Key Properties Table[3]
| Property | Value / Characteristic | Relevance to Protocol |
| pKa (Amine) | ~9.5 (Estimated) | Requires basic buffer (pH > 10) for extraction as free base.[1][2][3] |
| pKa ( | ~24 | Ester |
| Solubility (HCl Salt) | High: Water, MeOH, DMSO | Ideal for aqueous/polar organic reactions. |
| Solubility (Free Base) | High: DCM, EtOAc, THF | Required for anhydrous amide couplings. |
| Stability | Hygroscopic (Salt form) | Store under desiccant at -20°C to prevent hydrolysis.[2][3] |
Part 2: Synthetic Routes & Optimization
Two primary routes are recommended based on scale and precursor availability.[3] Route A is preferred for laboratory-scale synthesis due to operational simplicity.[2][3] Route B is preferred for industrial scale-up to avoid zwitterionic solubility issues associated with amino acids.[2][3]
Visualization of Synthetic Pathways[1][3]
Figure 1: Comparative synthetic pathways. Route A (bottom) uses direct esterification. Route B (top) utilizes a nitrile reduction strategy.
Protocol: Route A (Direct Esterification)
Best for: Gram-scale synthesis starting from 4-(aminomethyl)phenylacetic acid.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous MeOH (0.5 M concentration relative to substrate). Chill to 0°C under
. -
Activation: Dropwise add
(3.0 equiv) over 20 minutes. Caution: Exothermic evolution of HCl gas.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Addition: Add solid AMPAA (1.0 equiv) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT), then reflux for 3–5 hours.
-
Self-Validation: Monitor by TLC (System: 10% MeOH in DCM). The zwitterionic starting material will remain at the baseline; the product will migrate (
).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Workup: Concentrate in vacuo to remove MeOH and excess
. -
Isolation: The residue is the HCl salt.[3] Triturate with cold diethyl ether to yield a white solid.[3]
Protocol: Route B (Nitrile Reduction)
Best for: Scale-up or when the amino-acid precursor is unavailable.[1][2][3]
Step 1: Esterification of 4-cyanophenylacetic acid Follow the same esterification protocol as above, but using 4-cyanophenylacetic acid. Product: Methyl 4-cyanophenylacetate.[2][3]
Step 2: Hydrogenation
-
Setup: Dissolve Methyl 4-cyanophenylacetate in MeOH. Add concentrated HCl (2.0 equiv) to prevent secondary amine formation (dimerization).
-
Catalyst: Add 10 wt% Pd/C (5% loading).
-
Reduction: Stir under
atmosphere (balloon pressure or 1–3 bar) for 4–12 hours. -
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the amine-HCl salt.[2][3]
Part 3: Reactivity Profile & Chemo-selectivity[1][2][3]
The molecule possesses two orthogonal reactive sites.[3] Successful utilization requires understanding the order of operations to avoid unwanted cyclization or hydrolysis.[3]
Reactivity Map[3]
Figure 2: Chemo-selectivity profile. The amine can be acylated without affecting the ester.[3] Hydrolysis yields the acid.[1][3]
Critical Experimental Considerations
-
Amine Protection: If the ester moiety needs to be modified first (e.g., alpha-alkylation), the amine must be protected.[3]
-
Saponification (Ester Hydrolysis):
Part 4: Applications in Medicinal Chemistry[4][6]
Linkerology in PROTACs
This molecule acts as a "minimalist" linker.[3] In Proteolysis Targeting Chimeras (PROTACs), the phenyl ring provides a rigid scaffold that restricts the conformational entropy of the linker chain, potentially improving the binding thermodynamics of the ternary complex (Target-PROTAC-E3 Ligase).[1][3]
-
Mechanism: The amine conjugates to an E3 ligase ligand (e.g., Thalidomide derivative), while the ester is hydrolyzed to an acid for coupling to the Target Protein ligand.[3]
-
Advantage: The aromatic ring engages in
-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> stacking interactions within the protein binding pocket, a feature lacking in aliphatic PEG linkers.
Peptidomimetics
The structure mimics Phenylalanine but with an extended amine reach. It is used to synthesize "Gamma-Secretase Modulators" for Alzheimer's research.[2][3] The 4-aminomethyl group mimics the basic side chain of Lysine or Arginine but with different spatial geometry.[3]
References
-
PubChem. Methyl 2-(4-aminophenyl)acetate | C9H11NO2.[2][3][9][10] National Library of Medicine.[3][11] Available at: [Link][1]
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]
- 5. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl 3-aminophenylacetate | C9H11NO2 | CID 13054266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl (R)-aminophenylacetate | C9H11NO2 | CID 90514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 2-(phenylamino)acetate | C9H11NO2 | CID 571509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemo-selective Synthesis of Methyl 4-(aminomethyl)phenylacetate
Executive Summary
This application note details the chemo-selective synthesis of Methyl 4-(aminomethyl)phenylacetate from Methyl 4-cyanophenylacetate . The core synthetic challenge is the reduction of the nitrile functionality (
We present two validated protocols:
-
Method A (Catalytic Hydrogenation): The industrial standard for high purity and atom economy, utilizing Pd/C in acidic media to suppress dimerization.
-
Method B (Chemical Hydride Reduction): A benchtop-friendly protocol using
for scenarios lacking high-pressure hydrogenation equipment.
Reaction Scheme & Mechanistic Logic
The transformation requires the delivery of 4 equivalents of hydrogen to the nitrile carbon-nitrogen triple bond.
The Selectivity Challenge
-
Nitrile Reduction: Requires significant activation energy. Intermediates (imines) are highly reactive electrophiles.
-
Ester Stability: Methyl esters can undergo ammonolysis (if ammonia is used as a solvent) or reduction to alcohols (if strong hydrides like
are used). -
Dimerization (Side Reaction): The primary amine product is a better nucleophile than the starting nitrile. It often attacks the intermediate imine, leading to secondary amine dimers.[1]
Solution: We utilize acidic catalytic hydrogenation . The acid immediately protonates the newly formed amine (
Figure 1: Reaction pathway highlighting the critical role of acidic conditions in preventing dimer formation.
Protocol A: Catalytic Hydrogenation (Pd/C + HCl)
Status: Gold Standard (High Purity) Scale: Scalable (mg to kg)
This method uses Palladium on Carbon (Pd/C) as a surface catalyst. The addition of Hydrochloric acid (HCl) is the critical control point to ensure the amine is isolated as a salt, preventing side reactions.
Materials
-
Substrate: Methyl 4-cyanophenylacetate (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)
-
Solvent: Methanol (Anhydrous preferred)
-
Additive: Conc. HCl (2.0 - 2.2 equiv) or Methanolic HCl
-
Gas: Hydrogen (
) balloon or 1-3 bar pressure
Step-by-Step Methodology
-
Preparation: In a clean hydrogenation flask (or round-bottom flask), dissolve Methyl 4-cyanophenylacetate (e.g., 200 mg, 1.14 mmol) in Methanol (2-3 mL).
-
Acidification: Add Conc. HCl (approx. 2-3 drops / ~2.2 equiv).
-
Why: This pre-acidification ensures the first molecule of amine formed is instantly trapped as the hydrochloride salt.
-
-
Catalyst Addition: Carefully add 10% Pd/C (20 mg).
-
Safety: Pd/C can ignite methanol vapors if dry. Add under an inert blanket (Nitrogen/Argon) or use a water-wet catalyst paste.
-
-
Purge: Seal the vessel. Evacuate air and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
-
Reaction: Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (1 atm) or slight pressure (30 psi/2 bar) for 3–5 hours .
-
Monitoring: Check via TLC or LC-MS. Disappearance of the nitrile peak and appearance of the amine mass (M+1 = 180.1) confirms completion.[2]
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Wash the pad with Methanol.
-
Concentrate the filtrate in vacuo (Rotavap) at <40°C.
-
-
Isolation: The product is obtained as a white to off-white solid (Hydrochloride salt).
-
Yield: Typically 75–85%.
-
Protocol B: Chemical Reduction ( / )
Status: Alternative (No
This method generates "Cobalt Boride" in situ, a species capable of reducing nitriles while leaving esters intact.
Materials
-
Substrate: Methyl 4-cyanophenylacetate (1.0 equiv)
-
Reagent A: Cobalt(II) Chloride Hexahydrate (
) (1.0 - 2.0 equiv) -
Reagent B: Sodium Borohydride (
) (5.0 - 7.0 equiv)
Step-by-Step Methodology
-
Dissolution: Dissolve the nitrile and
in Methanol. The solution will be pink/purple. -
Cooling: Cool the solution to 0°C (Ice bath). The reaction is exothermic and evolves hydrogen gas.
-
Reduction: Add
powder portion-wise over 30 minutes.-
Observation: The solution will turn black immediately (formation of Cobalt Boride) and bubble vigorously.
-
-
Stirring: Allow to warm to room temperature and stir for 1–2 hours.
-
Quenching (Critical):
-
Add 3N HCl dropwise until the black precipitate dissolves and pH is acidic (<2). This destroys residual borohydrides and solubilizes the cobalt.
-
-
Extraction (Purification):
-
Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted nitrile/non-basic impurities).
-
Basify the aqueous layer with aqueous Ammonia or
to pH ~9. -
Caution: Do not exceed pH 10 or heat, to avoid ester hydrolysis.
-
Extract the free amine rapidly into Dichloromethane (DCM) or Ethyl Acetate.
-
-
Salt Formation: Treat the organic layer with HCl in Dioxane/Ether to precipitate the target hydrochloride salt.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these specific markers.
Quantitative Data Table
| Parameter | Methyl 4-cyanophenylacetate (SM) | Methyl 4-(aminomethyl)phenylacetate HCl (Product) |
| MW | 175.18 | 215.68 (HCl Salt) / 179.22 (Free Base) |
| Appearance | White crystalline solid | White/Off-white solid |
| IR Spectroscopy | Sharp peak at ~2230 | Absent 2230 peak; Broad band 3000-3400 |
| 1H NMR (DMSO-d6) | ||
| Mass Spec (ESI) | 176 [M+H]+ | 180.1 [M+H]+ |
1H NMR Interpretation (Critical Check)
-
The Ester Check: Look for a singlet at
3.61 ppm (3H, ). If this is missing or shifted significantly, hydrolysis has occurred. -
The Reduction Check: The benzylic methylene protons shift.
-
Starting Material (
): Singlet at ~4.0 ppm. -
Product (
): Singlet at ~3.98 ppm (often broadens or shifts slightly upfield depending on concentration/salt form). -
Aromatic Region: The para-substitution pattern (two doublets) should remain, typically
7.44 and 7.30 ppm.
-
Experimental Workflow Diagram
Figure 2: Parallel workflows for Catalytic Hydrogenation (Left) and Chemical Reduction (Right).
References
-
European Patent Office. (2019).[2] Method for synthesizing methyl 4-aminomethylphenylacetate.[2] Patent EP3476829A1.[2] Link
-
Kukula, P., et al. (2001). "Selective Hydrogenation of Nitriles to Primary Amines." Synlett, 10, 1623. Link
-
Satoh, T., et al. (1969). "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters, 10(49), 4555-4558. Link
-
Osby, J. O., & Ganem, B. (1982). "Cobalt chloride-sodium borohydride: A versatile reagent for the reduction of nitriles, amides, and olefins." Journal of the American Chemical Society, 104(25), 6801. Link
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. METHYL 4-AMINOMETHYLPHENYLACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
Application Note: Chemoselective Reductive Amination of Methyl 4-(aminomethyl)phenylacetate
Abstract & Introduction
Methyl 4-(aminomethyl)phenylacetate is a high-value bifunctional building block in medicinal chemistry. It features a reactive primary benzyl amine and a methyl ester moiety separated by a phenyl spacer. This scaffold acts as a critical "linker" in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery, allowing the coupling of two distinct pharmacophores.
The primary challenge in utilizing this scaffold is chemoselectivity . The goal is to alkylate the amine via reductive amination without hydrolyzing the ester or over-reducing the carbonyl system. This Application Note provides validated protocols to achieve high-yield
Key Chemical Properties
| Property | Description |
| Functional Groups | Primary Benzyl Amine (Nucleophile), Methyl Ester (Electrophile/Labile) |
| Reactivity Class | High nucleophilicity (Amine pKa |
| Stability Risks | Ester hydrolysis (avoid strong bases/aq. acids); Hydrogenolysis (avoid Pd/C if benzyl ester is present, though methyl is stable) |
| Solubility | Moderate in DCE, THF, MeOH; Good in DMSO. |
Reaction Mechanism & Logic
Reductive amination proceeds through a two-stage mechanism: Condensation and Reduction .
-
Imine Formation: The amine attacks the carbonyl (aldehyde/ketone) to form a hemiaminal, which dehydrates to an imine (Schiff base).[1]
-
Reduction: A hydride source selectively reduces the imine to the amine.[2][3]
Critical Control Point: The choice of reducing agent determines selectivity. We utilize agents that reduce the protonated iminium ion faster than the starting carbonyl.[4]
Mechanism Visualization
Figure 1: Mechanistic pathway of reductive amination.[5] The green path represents the desired chemoselective route using STAB or NaBH3CN.
Experimental Protocols
Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)
Best For: Aldehydes and unhindered ketones.[6]
Rationale: STAB (NaBH(OAc)
Reagents:
-
Methyl 4-(aminomethyl)phenylacetate (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
Procedure:
-
Preparation: In a dry reaction vial, dissolve Methyl 4-(aminomethyl)phenylacetate (1.0 equiv) and the carbonyl partner (1.1 equiv) in DCE (0.1 M concentration).
-
Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) or DIPEA to free-base it before adding the carbonyl.
-
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to promote imine equilibrium.
-
Observation: The solution may warm slightly or change color.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Caution: Slight gas evolution (
) may occur.
-
-
Incubation: Stir at room temperature for 2–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate.
-
Quench: Quench by adding saturated aqueous
(pH ~8). -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Validation:
-
LC-MS: Look for M+1 of the product. The methyl ester signal (
singlet ~3.6 ppm) should remain intact in H NMR.
Protocol B: The "Titanium Boost" – Ti(OiPr) / NaBH
Best For: Sterically hindered ketones or acid-sensitive substrates. Rationale: Ketones react slowly. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion before the reducing agent is added. This prevents the direct reduction of the ketone to an alcohol.[2]
Reagents:
-
Methyl 4-(aminomethyl)phenylacetate (1.0 equiv)
-
Ketone (1.1 equiv)
-
Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[8]
Procedure:
-
Imine Formation (Neat or Concentrated): In a dry flask under
, combine the amine (1.0 equiv), ketone (1.1 equiv), and Ti(OiPr) (1.25 equiv).-
Note: If the mixture is too viscous, add a minimal amount of dry THF.
-
-
Stirring: Stir at room temperature for 2–4 hours (or 50°C for very hindered ketones) until imine formation is complete (check LC-MS).
-
Dilution & Reduction: Dilute the mixture with absolute EtOH (to ~0.2 M). Cool to 0°C.[9]
-
Hydride Addition: Add NaBH
(1.5 equiv) portion-wise.-
Safety: Exothermic reaction.
-
-
Quench: After 2 hours, quench carefully with water or 1N NaOH.
-
Critical Step: A white precipitate (
) will form. Filter this through a Celite pad to prevent emulsion during extraction.
-
-
Workup: Extract the filtrate with EtOAc.
Decision Matrix & Workflow
Use this logic flow to select the correct protocol for your specific substrate.
Figure 2: Reagent selection guide based on carbonyl electrophilicity and steric hindrance.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation. | Add molecular sieves (4Å) to remove water. Increase AcOH to 2.0 equiv (Protocol A). |
| Over-Alkylation | Primary amine reacts twice (Dialkylation). | Use excess amine (1.5 equiv) relative to aldehyde. Add aldehyde slowly to the amine/reductant mixture. |
| Ester Hydrolysis | pH too high or basic quench too long. | Ensure anhydrous conditions. Use mild quench ( |
| Emulsions (Ti Method) | Titanium salts precipitating. | Filter reaction mixture through Celite before extraction. Wash the filter cake thoroughly with EtOAc. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][7][9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
- The found
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[12] The Journal of Organic Chemistry, 55(8), 2552–2554.
- Establishes the Titanium-medi
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[3]
- The classic reference for pH-controlled reductive amin
-
Bhattacharyya, S. (2004).[13] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463-1471.
- Advanced applic
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 9. ics-ir.org [ics-ir.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-cyanophenylacetate
Welcome to the technical support center for challenges related to the purification of Methyl 4-cyanophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting material from your reaction mixtures. We will explore the underlying chemical principles of various purification techniques and provide actionable, step-by-step protocols to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: I've just completed a reaction and suspect a significant amount of unreacted Methyl 4-cyanophenylacetate remains. What are the primary methods I should consider for its removal?
The most effective method for removing unreacted Methyl 4-cyanophenylacetate depends on the scale of your reaction, the nature of your desired product, and the other components in the reaction mixture. The primary techniques to consider are:
-
Liquid-Liquid Extraction: Ideal for initial, bulk removal of the starting material, especially if your product has significantly different solubility characteristics.[1][2][3]
-
Column Chromatography: A highly effective method for separating compounds with different polarities, offering high resolution and purity.[4][5][6]
-
Recrystallization: A powerful technique for purifying solid products, provided a suitable solvent system can be identified.[7][8][9]
-
Distillation: Suitable if there is a significant difference in boiling points between your product and Methyl 4-cyanophenylacetate, though less common for this specific compound.[10]
A typical purification strategy might involve an initial work-up with liquid-liquid extraction followed by column chromatography or recrystallization for final polishing.[10][11]
Q2: What are the key physical and chemical properties of Methyl 4-cyanophenylacetate that I should be aware of during purification?
Understanding the properties of Methyl 4-cyanophenylacetate is crucial for designing an effective purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₀H₉NO₂ | Provides the molecular weight for characterization. |
| Appearance | Colorless to pale yellow liquid | Visual cue during separation.[12] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[12] | This differential solubility is the basis for liquid-liquid extraction. |
| Polarity | The cyano (-CN) and ester (-COOCH₃) groups impart polarity.[12] | This polarity dictates its behavior in chromatography. |
Q3: Can I use a simple aqueous wash to remove unreacted Methyl 4-cyanophenylacetate?
While a simple water wash can help remove highly water-soluble impurities, it is generally not sufficient to completely remove unreacted Methyl 4-cyanophenylacetate due to its limited solubility in water.[11][12] However, a series of aqueous washes can be a valuable first step in a multi-stage purification process to remove any water-soluble byproducts or reagents.
Q4: Are there any specific safety precautions I should take when handling Methyl 4-cyanophenylacetate and the solvents used for its purification?
Yes, proper safety measures are essential. Like many organic compounds, Methyl 4-cyanophenylacetate may pose health risks if inhaled or ingested.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in extraction and chromatography are often flammable and volatile, so avoid open flames and ensure proper grounding of equipment.
Troubleshooting Guides
Issue 1: Poor Separation During Liquid-Liquid Extraction
Symptom: After performing a liquid-liquid extraction, you observe that a significant amount of Methyl 4-cyanophenylacetate remains in the organic layer with your product.
Root Cause Analysis and Solutions:
The effectiveness of liquid-liquid extraction relies on the differential solubility of the components in two immiscible liquid phases.[1][2]
Workflow for Troubleshooting Poor Extraction:
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. organomation.com [organomation.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CAS 52798-01-3: methyl (4-cyanophenyl)acetate | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimization of pH for Extraction of Methyl 4-aminomethylphenylacetate Free Base
An in-depth guide to optimizing the pH for the extraction of Methyl 4-aminomethylphenylacetate free base, designed for researchers and drug development professionals.
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols for the pH-dependent extraction of Methyl 4-aminomethylphenylacetate free base. Our focus is on providing a deep causal understanding of the process to empower you to optimize this critical step in your workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemistry of Methyl 4-aminomethylphenylacetate and the principles governing its extraction.
Q1: What is Methyl 4-aminomethylphenylacetate and why is its extraction so pH-sensitive?
A: Methyl 4-aminomethylphenylacetate is an organic compound featuring both a primary amine (the aminomethyl group) and a methyl ester. This bifunctional nature is the primary reason for its pH-sensitive behavior. The extraction relies on the principles of acid-base chemistry, where a compound's solubility in aqueous versus organic solvents can be dramatically altered by changing its ionization state.[1][2]
-
At Acidic to Neutral pH: The basic aminomethyl group is protonated (R-CH₂-NH₃⁺), forming a salt. This positive charge makes the molecule highly polar and, therefore, soluble in the aqueous phase.
-
At Basic pH: A base removes the proton from the aminomethyl group, yielding the neutral "free base" (R-CH₂-NH₂). This uncharged form is significantly less polar and preferentially partitions into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3][4]
The goal of the extraction is to carefully adjust the pH to favor the neutral free base form, maximizing its transfer from the aqueous to the organic layer.
Q2: What is the pKa of Methyl 4-aminomethylphenylacetate, and why is it the most critical parameter?
A: The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For the aminomethyl group on this molecule, the predicted pKa is approximately 9.30 .[5] This value is the fulcrum of the entire optimization process.
-
If pH << pKa (e.g., pH 7): The amine is almost entirely in its protonated, water-soluble form (R-NH₃⁺). Extraction into an organic solvent will be negligible.
-
If pH ≈ pKa (e.g., pH 9.3): The compound is 50% protonated (aqueous soluble) and 50% neutral (organic soluble). You would achieve, at best, a 50% extraction efficiency in a single pass.
-
If pH >> pKa (e.g., pH 11.3): The equilibrium is pushed strongly toward the neutral free base, maximizing its concentration for extraction into the organic phase.[6]
Therefore, knowing the pKa allows you to select a target pH range that ensures the compound is in its desired neutral state for extraction.
Q3: This is a basic compound. Why can't I just add a strong base to raise the pH to 12-14 for a guaranteed complete extraction?
A: This is a critical question that highlights the central challenge of this specific molecule. While a very high pH would ensure complete deprotonation of the amine, it introduces a destructive competing reaction: base-catalyzed ester hydrolysis .[7][8]
The methyl ester functional group is susceptible to attack by hydroxide ions (OH⁻), which are abundant at high pH. This reaction cleaves the ester, forming methanol and a carboxylate salt (R-COO⁻). This new carboxylate product is ionic and highly water-soluble, meaning it will be lost from the organic phase. The rate of this hydrolysis reaction increases dramatically with rising pH.[9]
Therefore, the optimization is a delicate balance: the pH must be high enough to deprotonate the amine efficiently, but not so high that it causes significant hydrolysis of the ester. Pushing the pH too high will irreversibly convert your desired product into a water-soluble impurity, leading to a catastrophic loss of yield. A patent for extracting similar amino acid esters suggests keeping the pH between 7 and 8 to suppress this very issue.[10]
Q4: What is the "salting out" effect and how can it help my extraction?
A: "Salting out" is a technique used to decrease the solubility of an organic compound in the aqueous phase, thereby promoting its transfer into the organic solvent.[11] By adding a high concentration of an inert salt (like sodium chloride or sodium sulfate) to the aqueous layer, you increase the ionic strength of the water.[12][13] This effectively reduces the amount of "free" water available to solvate your organic molecule, pushing it into the organic phase and improving your extraction efficiency, especially for compounds with some residual water solubility.[6][14] This can be particularly useful if you are trying to use a more moderate pH where the free base might still have some aqueous solubility.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction process.
Problem: My yield is very low. After extraction and evaporating the organic solvent, I have little to no product.
| Potential Cause | Explanation & Solution |
| pH is too Low | The most common cause of low yield. If the pH of the aqueous phase is not sufficiently above the pKa of ~9.3, your compound remains in its protonated, water-soluble form (R-NH₃⁺) and is not extracted. Solution: Carefully re-check the pH of your aqueous layer after adding the base and before extraction. Ensure it is in the optimized range (see Protocol 1). For basic compounds, the pH should generally be at least 2 units above the pKa.[6] |
| pH is too High (Ester Hydrolysis) | You successfully deprotonated the amine, but the high concentration of hydroxide ions hydrolyzed your ester into the water-soluble carboxylate salt. The product was formed and then destroyed before it could be extracted. Solution: Lower the target pH. Use a weaker base (e.g., sodium carbonate, potassium bicarbonate) instead of a strong base (NaOH, KOH), or use a more dilute solution of the strong base added slowly with vigorous stirring to avoid "hot spots" of high pH.[10] |
| Insufficient Extraction | The partition coefficient (the ratio of concentrations in each phase at equilibrium) may not be overwhelmingly in favor of the organic solvent. A single extraction may leave significant product behind. Solution: Perform multiple, sequential extractions (e.g., 3 x 50 mL) with fresh organic solvent rather than a single large one (1 x 150 mL). Multiple extractions are mathematically more efficient at recovering the compound.[15] |
| Incorrect Solvent Choice | The chosen organic solvent may not be suitable for dissolving the free base. Solution: Ensure you are using a common, water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether. Check the solubility of similar compounds to guide your choice.[16] |
Problem: A thick, stable emulsion has formed between the aqueous and organic layers, and I can't separate them.
An emulsion is a suspension of fine droplets of one liquid within the other, which prevents the formation of a clean interface for separation.
| Prevention & Solution | Mechanism |
| Gentle Swirling | Instead of vigorous, high-energy shaking, gently invert or swirl the separatory funnel. This reduces the mechanical energy that creates fine droplets but still allows for sufficient surface area contact for the extraction to occur.[12] |
| Add Brine (Saturated NaCl) | Add a small volume of saturated sodium chloride solution and swirl gently. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic droplets to coalesce.[17][18] |
| Centrifugation | If the volume is manageable, centrifuging the mixture will apply force that breaks the emulsion and separates the layers.[17][18] |
| Filtration | Filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the droplets and break the emulsion.[19] |
| Let it Sit | Sometimes, simply allowing the mixture to stand undisturbed for a period (15-60 minutes) is enough for the layers to separate on their own.[17][20] |
Problem: My final product is contaminated with inorganic salts.
This often occurs when small droplets of the aqueous phase are carried over with the organic layer or when the base itself has some solubility in the organic solvent.
| Solution | Explanation |
| Wash with Brine | After separating the organic layer, "wash" it by adding a portion of brine, swirling, and removing the aqueous brine layer. The highly saline brine helps pull residual water and dissolved inorganic salts out of the organic phase. |
| Dry with Anhydrous Agent | Before evaporating the solvent, dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). This removes trace amounts of water, which can contain dissolved salts.[21] |
| Use Supported Liquid Extraction (SLE) | For particularly difficult samples, SLE can be an alternative to LLE. The aqueous sample is immobilized on a solid support (like diatomaceous earth), and the organic solvent is passed through it. This technique avoids the formation of emulsions and can result in cleaner extracts with less salt contamination.[22] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Empirical pH Optimization Study
This protocol is a self-validating system to determine the optimal extraction pH for your specific experimental conditions (concentration, temperature, solvent).
Objective: To identify the pH that provides the maximum yield of Methyl 4-aminomethylphenylacetate free base while minimizing degradation due to ester hydrolysis.
Materials:
-
Aqueous solution of Methyl 4-aminomethylphenylacetate (e.g., as the HCl salt).
-
Weak base (e.g., 1 M Sodium Carbonate, Na₂CO₃) and/or dilute strong base (e.g., 0.5 M NaOH).
-
Extraction solvent (e.g., Ethyl Acetate).
-
5 small-scale separatory funnels or vials (e.g., 20 mL).
-
Calibrated pH meter or high-quality pH paper.
-
Analytical method to quantify yield (e.g., LC-MS, qNMR, or UV-Vis with a calibration curve).
Methodology:
-
Prepare Aliquots: Divide your aqueous stock solution into five equal, known-volume aliquots (e.g., 5 mL each). Place each into a separate labeled vial.
-
Create pH Gradient: Adjust the pH of each aliquot to a different target value. Start from a pH just below the pKa and increase in increments.
-
Vial 1: pH 8.5
-
Vial 2: pH 9.0
-
Vial 3: pH 9.5
-
Vial 4: pH 10.0
-
Vial 5: pH 10.5
-
Scientist's Note: Add the base dropwise with constant stirring and monitor the pH closely. Be precise.
-
-
Extraction: To each vial, add an equal, known volume of ethyl acetate (e.g., 5 mL). Cap and gently swirl/invert for 2 minutes to allow for equilibration. Avoid vigorous shaking.
-
Separation: Allow the layers to fully separate. If emulsions form, use the troubleshooting techniques above.
-
Sample Collection: Carefully remove a precise aliquot from the organic (top) layer of each vial for analysis.
-
Analysis: Quantify the concentration of the target compound in each of the five organic samples using your chosen analytical method.
-
Data Interpretation: Plot the recovered yield versus the extraction pH. The optimal pH is the peak of this curve, representing the point of maximum recovery before hydrolysis causes the yield to decrease.
Data Presentation & Interpretation
Your results can be summarized in a table to easily identify the optimal pH.
| Extraction # | Target pH | Observed Yield (Relative %) | Observations |
| 1 | 8.5 | 45% | Low yield, likely incomplete deprotonation. |
| 2 | 9.0 | 75% | Yield significantly improved. |
| 3 | 9.5 | 96% | Near-quantitative extraction. |
| 4 | 10.0 | 98% | Highest yield observed. |
| 5 | 10.5 | 88% | Yield is decreasing, likely due to onset of ester hydrolysis. |
Section 4: Visualization of Key Concepts
Ionization States of Methyl 4-aminomethylphenylacetate
The following diagram illustrates the chemical form of the molecule at different pH ranges, which dictates its solubility.
Caption: Ionization states and resulting solubility at different pH values.
Workflow for pH-Optimized Extraction
This flowchart provides a logical path for performing and troubleshooting the extraction.
Caption: Decision workflow for the extraction and purification process.
References
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(7), 1894-1899. Retrieved from [Link]
-
Ligas, M. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
- O'Connor, C. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Comisar, C. M., & Savage, P. E. (2004). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 43(21), 6645-6652. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Majors, R. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Pladere, K., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7793-7801. Retrieved from [Link]
- Ishii, Y., et al. (1994). U.S. Patent No. 5,374,765. Washington, DC: U.S. Patent and Trademark Office.
-
Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. Retrieved from [Link]
-
Frontier, A. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
-
JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]
-
Majors, R. E. (2013). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved from [Link]
-
Reddit. (2014). r/chemistry: How can I optimize an extraction?. Retrieved from [Link]
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
-
Pereira, C. S., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1323-1336. Retrieved from [Link]
-
Khan, M. A., et al. (2022). Combating Salinity Through Natural Plant Extracts Based Biostimulants: A Review. Frontiers in Plant Science, 13, 882302. Retrieved from [Link]
-
Wang, Y., et al. (2021). Investigation of organic impurity and its occurrence in industrial waste salt produced by physicochemical process. Scientific Reports, 11(1), 1-11. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. METHYL 4-AMINOMETHYLPHENYLACETATE | 444807-46-9 [amp.chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. web.viu.ca [web.viu.ca]
- 8. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 15. web.mnstate.edu [web.mnstate.edu]
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- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 18. biotage.com [biotage.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. azom.com [azom.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. m.youtube.com [m.youtube.com]
Handling hygroscopic nature of Methyl 4-aminomethylphenylacetate hydrochloride
Technical Support Center: Methyl 4-(aminomethyl)phenylacetate Hydrochloride
Status: Operational Subject: Handling, Storage, and Troubleshooting Guide Target Molecule: Methyl 4-(aminomethyl)phenylacetate hydrochloride CAS (Free Base): 444807-46-9 (Salt forms vary by supplier) Chemical Class: Amino Acid Ester Hydrochloride / Bifunctional Linker
Core Directive: The "Hygroscopic Crisis"
Why is this molecule difficult? Methyl 4-(aminomethyl)phenylacetate hydrochloride is a "ticking clock" when exposed to air. It possesses a dual-threat profile:[1]
-
Hygroscopicity: The hydrochloride salt moiety (
) aggressively pulls moisture from the atmosphere. -
Autocatalytic Hydrolysis: Once wet, the salt dissociates to create a localized acidic environment (
). This acid catalyzes the hydrolysis of the methyl ester into the carboxylic acid (Phenylacetic acid derivative), which is an irreversible degradation.
The Golden Rule: Moisture is not just a physical contaminant; it is a chemical reagent that destroys your compound.
The Degradation Mechanism (Visualized)
Understanding why the compound degrades is the first step to preventing it.
Figure 1: The cascade from physical moisture absorption to chemical degradation. Note that the "Sticky Gum" stage is the last point of intervention before chemical purity is lost.
Storage & Initial Handling (The "Before" Phase)
FAQ: Storage Conditions
Q: The bottle arrived, and the solid looks clumpy. Is it ruined? A: Not necessarily, but it is at risk. Clumping indicates initial moisture uptake (deliquescence).
-
Diagnosis: Run an LC-MS or H-NMR immediately.
-
Good: Peak at ~3.6 ppm (Methyl ester singlet) is intact.
-
Bad: Loss of methyl singlet; appearance of broad acid peak >10 ppm.
-
-
Fix: If chemically pure, dry immediately using the Vacuum Desiccation Protocol (see Section 5).
Q: Can I store this in the fridge (-20°C)? A: Yes, but with a warning. Cold storage slows chemical hydrolysis, but cold containers condense water rapidly when opened in warm air.
-
Protocol: You must allow the closed container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening. Opening a cold bottle on the benchtop guarantees water condensation.
Q: What is the ideal long-term storage?
A: Store under Argon/Nitrogen in a tightly sealed vial, placed inside a secondary container (desiccator) with active desiccant (e.g.,
Weighing & Preparation (The "During" Phase)
FAQ: Handling on the Balance
Q: The mass reading on my balance keeps drifting upwards. Which number is real? A: The initial reading is the closest to reality. The upward drift is the mass of water being absorbed from the air in real-time.
-
Threshold: If the mass increases by >0.5% within 1 minute, your environment is too humid. Stop immediately.
Q: How do I weigh exact equivalents for a reaction? A: Do not weigh directly onto an open weigh paper. Use the "Weighing by Difference" technique:
-
Tare a capped vial containing the bulk solid.
-
Quickly transfer an estimated amount to your reaction vessel.
-
Immediately recap the bulk vial and weigh it again.
-
The difference is the mass added. This minimizes exposure time.[2]
Troubleshooting & Recovery Protocols
Protocol A: Rescue Drying (For "Sticky" but Chemically Pure Solids)
Use this if your compound is gummy but NMR shows the ester is still intact.
-
Equipment: Vacuum desiccator, High-vacuum pump (< 1 mbar), Phosphorus Pentoxide (
). -
Setup: Place the open vial of sticky solid in the desiccator. Place a tray of fresh
separately in the chamber (do not mix). -
Execution: Apply vacuum. Leave for 24-48 hours.
-
Result: The gum should solidify into a crust. Break this up under inert atmosphere.
Protocol B: Azeotropic Drying (For Reaction Prep)
Use this if you need to use the compound immediately in a water-sensitive reaction (e.g., Isocyanate coupling).
-
Dissolve the wet solid in anhydrous Toluene or DCM (if soluble).
-
Rotary evaporate the solvent. The water will co-evaporate (azeotrope) with the solvent.
-
Repeat 3x.
-
Redissolve in the final reaction solvent (e.g., dry DMF/DMSO) without exposing to air.
Protocol C: Free-Basing (Liberating the Amine)
The HCl salt is stable; the free base is reactive. Only free-base immediately before use.
Warning: Do not use strong bases (NaOH/KOH) or heat, as these will saponify the methyl ester.
-
Suspend: Suspend the HCl salt in Ethyl Acetate (EtOAc) or DCM.
-
Neutralize: Add cold, saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ). -
Partition: Shake vigorously for < 2 minutes.
-
Separate: Separate organic layer. Wash quickly with Brine.
-
Dry: Dry over
(Magnesium Sulfate) for 5 mins. Filter and evaporate.[3] -
Use: Use the resulting oil immediately. It will absorb
from air if left standing.
Decision Matrix: Troubleshooting Workflow
Figure 2: Decision matrix for assessing compound viability.
Quantitative Data: Solvent Compatibility
| Solvent | Solubility (HCl Salt) | Suitability for Reaction | Notes |
| Water | High | NO | Causes hydrolysis; pH acidic. |
| Methanol | High | Moderate | Good for storage if dry; avoid for coupling (transesterification risk). |
| DMSO/DMF | High | Excellent | Best for nucleophilic substitution reactions. |
| DCM/Chloroform | Low/Moderate | Poor | Salt often floats; requires free-basing first. |
| Ethyl Acetate | Insoluble | Extraction Only | Used to isolate Free Base (see Protocol C). |
References
-
ChemicalBook. (n.d.). Methyl 4-aminomethylphenylacetate Properties and CAS 444807-46-9. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Handling Guidelines for Methyl 4-(aminomethyl)benzoate hydrochloride (Structural Analog). Retrieved from
-
National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. PubMed Central. Retrieved from
-
ResearchGate. (2016).[3] Deprotonation and Handling of Amino Acid Ester Hydrochlorides. Retrieved from
-
PubChem. (n.d.).[4] Methyl 4-(aminomethyl)benzoate hydrochloride Compound Summary. Retrieved from
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of Methyl 4-(aminomethyl)phenylacetate in DMSO-d6
Executive Summary & Strategic Context
Methyl 4-(aminomethyl)phenylacetate (CAS: 444807-46-9) represents a critical bifunctional linker in drug discovery, often used to couple pharmacophores via its primary amine while preserving a masked carboxylic acid (methyl ester).
The structural integrity of this molecule relies on two distinct benzylic environments: the acetate methylene (
This guide evaluates the performance of DMSO-d6 as the superior analytical matrix. Unlike
Comparative Landscape: Solvent Selection
The choice of solvent dictates the resolution of the "Diagnostic Triad": the ester methyl, the acetate methylene, and the aminomethyl methylene.
Table 1: Performance Comparison (DMSO-d6 vs. Alternatives)
| Feature | DMSO-d6 (Recommended) | Chloroform-d ( | Methanol-d4 ( |
| Solubility | Excellent (Dissolves free base & HCl salts) | Variable (Poor for salts; good for free base) | Good |
| Amine ( | High (Slows exchange; often visible as broad s/t) | Low (Rapid exchange; often invisible/broad) | None (Exchanges with solvent deuterium) |
| Aliphatic Resolution | High (Polarity shifts benzylic protons distinctively) | Medium/Low (Risk of overlap around 3.6 ppm) | Medium (Solvent peak at 3.31 ppm interferes) |
| Water Interference | Peak at 3.33 ppm (usually distinct) | Peak at 1.56 ppm (overlaps with alkyl impurities) | Peak at 4.87 ppm (overlaps with |
Decision Logic for Solvent Selection
The following decision matrix illustrates why DMSO-d6 is the logical choice for this specific bifunctional linker.
Figure 1: Solvent selection workflow prioritizing solubility and proton exchange handling.
Experimental Protocol
To ensure reproducibility and minimize water artifacts (which appear at 3.33 ppm in DMSO and can obscure benzylic signals), follow this strict protocol.
Materials
-
Analyte: ~5-10 mg Methyl 4-(aminomethyl)phenylacetate.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
-
Note: Use ampules rather than stock bottles to minimize water uptake.
-
Step-by-Step Methodology
-
Preparation: Weigh 5-10 mg of the compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear (no suspension).
-
Transfer: Transfer to a high-quality 5mm NMR tube.
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle:
-
Relaxation Delay (
): sec (Ensure integration accuracy for the ratio of 3:2:2 protons). -
Scans (
): 16 or 32. -
Temperature: 298 K (
).
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Spectral Analysis & Assignment
The structure contains three distinct "singlet" regions in the aliphatic zone that are prone to confusion. In DMSO-d6, these are typically resolved.
Structure Reference:
Table 2: Chemical Shift Assignments (DMSO-d6)
| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| TMS | 0.00 | s | - | - | Reference |
| 1.8 – 2.5* | br s | 2H | - | Variable position. Broad due to H-bonding. Shifts to ~8.2 ppm if HCl salt. | |
| DMSO Residual | 2.50 | pentet | - | - | Solvent peak |
| 3.33 | s | - | - | Variable intensity | |
| 3.60 | s | 3H | - | Sharp singlet. | |
| 3.64 – 3.68 | s | 2H | - | Benzylic acetate protons. | |
| 3.70 – 3.75 | s | 2H | - | Benzylic amine protons. Slightly deshielded by Nitrogen. | |
| Ar-H (meta to N) | 7.18 – 7.25 | d | 2H | ~8.0 | Part of AA'BB' system. |
| Ar-H (ortho to N) | 7.28 – 7.35 | d | 2H | ~8.0 | Part of AA'BB' system. |
> Expert Insight: The order of the aliphatic singlets (3.60 - 3.75 ppm) is the most common source of error. The Ester Methyl is usually the most upfield (shielded), followed by the Acetate Methylene, and finally the Aminomethyl Methylene.
The "Aliphatic Cluster" Challenge
In DMSO, the
-
Validation Check: The integration must be exactly 3:2:2. If the integral is 3:4, the two methylene groups have overlapped.
-
Resolution Strategy: If overlap occurs, run an HSQC (Heteronuclear Single Quantum Coherence) experiment. The Carbon-13 shifts will separate these groups significantly (
~52 ppm, ~40 ppm, ~45 ppm).
Signal Pathway Diagram
The following diagram visualizes the magnetization transfer logic used to confirm the connectivity of this molecule.
Figure 2: HMBC connectivity logic. The Carbonyl (C=O) is the anchor point linking the O-Me and CH2-CO groups.
Troubleshooting & Anomalies
Missing Amine Peak
If the broad singlet at ~2.0 ppm is missing:
-
Cause: Trace acid in the NMR tube or rapid exchange with water.
-
Fix: Add a single drop of
. This will wash out the amine signal entirely (confirming it was exchangeable) but will sharpen the water peak, verifying the assignment by subtraction.
"Roofing" Effect in Aromatic Region
The aromatic protons often appear not as perfect doublets but as a "roofing" system (leaning towards each other). This is a second-order effect typical of AA'BB' systems where the chemical shift difference (
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for AA'BB' systems and chemical shift prediction).
-
PubChem Database. (2023). "Methyl 4-(aminomethyl)benzoate and related structures." National Library of Medicine.
Sources
A Comparative Guide to the Characteristic IR Absorption Bands of Amino- vs. Cyano-Substituted Phenylacetates
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive analytical method. This guide provides an in-depth comparison of the characteristic IR absorption bands of two key classes of substituted phenylacetates: those bearing an amino (-NH₂) group and those with a cyano (-C≡N) group. Understanding the distinct spectral signatures imparted by these substituents is crucial for reaction monitoring, quality control, and the elucidation of molecular structures in medicinal chemistry and materials science.
The Foundational Principles: Electronic Effects on Vibrational Frequencies
The position of a functional group's absorption band in an IR spectrum is exquisitely sensitive to its electronic environment. The amino group is a strong electron-donating group (EDG) through resonance, while the cyano group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[1][2] These opposing electronic characteristics create predictable and measurable shifts in the vibrational frequencies of neighboring bonds, most notably the ester carbonyl (C=O) stretch.
An electron-donating group, such as an amino substituent on the phenyl ring, pushes electron density into the aromatic system and, through conjugation, towards the ester functionality. This increase in electron density on the carbonyl group weakens the C=O double bond, giving it more single-bond character.[3] A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber (cm⁻¹).
Conversely, an electron-withdrawing group like the cyano substituent pulls electron density away from the phenyl ring and the ester group. This withdrawal of electron density strengthens the C=O bond, increasing its double-bond character.[4] A stronger bond has a higher force constant and thus vibrates at a higher frequency, leading to a shift of the C=O stretching absorption to a higher wavenumber.[5] The magnitude of these shifts is also dependent on the position of the substituent (ortho, meta, or para) relative to the phenylacetate moiety, with para-substitution often exerting the most significant resonance effect.[6]
Comparative Analysis of Key IR Absorption Bands
The table below summarizes the expected characteristic IR absorption bands for amino- and cyano-substituted phenylacetates. These ranges are based on established spectroscopic principles and data.[7][8]
| Functional Group | Vibrational Mode | Amino Phenylacetates (cm⁻¹) | Cyano Phenylacetates (cm⁻¹) | Key Characteristics & Notes |
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands, medium) | N/A | Primary amines exhibit two distinct bands. These are typically weaker and sharper than O-H stretches. |
| Amino (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 (medium to strong) | N/A | This band can sometimes be mistaken for a C=C stretch due to its position. |
| Cyano (-C≡N) | C≡N Stretch | N/A | 2240 - 2220 (sharp, medium) | This is a highly characteristic and easily identifiable peak in a relatively uncongested region of the spectrum. |
| Ester (C=O) | C=O Stretch | 1730 - 1715 (strong) | 1750 - 1735 (strong) | The electron-donating amino group lowers the frequency, while the electron-withdrawing cyano group increases it relative to an unsubstituted phenylacetate. |
| Ester (C-O) | C-O Stretch | 1300 - 1150 (two bands, strong) | 1300 - 1150 (two bands, strong) | These bands are characteristic of esters but can be complex and are part of the fingerprint region. |
| Aromatic Ring | C-H Stretch | > 3000 (weak to medium) | > 3000 (weak to medium) | Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches. |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 (variable, multiple bands) | 1600 - 1450 (variable, multiple bands) | The substitution pattern can influence the appearance of these bands. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Phenylacetate
The following protocol details the preparation of a potassium bromide (KBr) pellet, a robust and widely used method for obtaining the IR spectrum of a solid sample.
Materials:
-
Sample (amino- or cyano-substituted phenylacetate, 1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
IR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at approximately 110°C for several hours and then cooling it in a desiccator. Moisture will lead to a broad absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region.
-
Sample and KBr Measurement: Accurately weigh 1-2 mg of the phenylacetate sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
Loading the Die: Carefully transfer the powdered mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet.
-
Pressing the Pellet: Place the die in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. This high pressure will cause the KBr to flow and form a transparent or translucent disc.
-
Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet will be transparent and free of cracks or cloudiness.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum according to the instrument's operating procedure.
Experimental Workflow Diagram
Caption: Workflow for IR analysis of solid samples using the KBr pellet method.
Conclusion
The presence of an amino or a cyano group on a phenylacetate core imparts distinct and predictable signatures in the infrared spectrum. The electron-donating nature of the amino group results in a lower frequency C=O stretch and introduces characteristic N-H stretching and bending vibrations. In contrast, the electron-withdrawing cyano group leads to a higher frequency C=O stretch and a sharp, easily identifiable C≡N absorption band. By carefully analyzing these key regions of the IR spectrum, researchers can confidently differentiate between these two classes of compounds, providing critical insights for synthesis, characterization, and drug development endeavors.
References
-
JoVE. (2024). IR Absorption Frequency: Delocalization. Retrieved from [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]
-
Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Retrieved from [Link]
-
For Dummies. (2021). Electron-Donating and Electron-Withdrawing Substituents. Retrieved from [Link]
-
JoVE. (2024). Electron Donating and Electron Withdrawing Groups. Retrieved from [Link]
-
La Salle University. Substituent Effects. Retrieved from [Link]
-
Khan Academy. (2011). Electron Donating and Electron Withdrawing Groups. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Retrieved from [Link]
-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
University of Massachusetts. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Reddit. (2015). IR frequencies in carbonyl-containing functional groups. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. IR spectra of compounds 1-6. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Mol-Instincts. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
Sources
- 1. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Video: IR Absorption Frequency: Delocalization [jove.com]
- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
Mass spectrometry (ESI-MS) fragmentation pattern of Methyl 4-aminomethylphenylacetate
Topic: Comparative ESI-MS/MS Profiling: Methyl 4-aminomethylphenylacetate vs. Isomeric Phenylalanine Methyl Ester
Executive Summary
Methyl 4-aminomethylphenylacetate (MAMPA) is a bifunctional linker used in drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and peptidomimetics. Its structure contains a primary benzylic amine and a methyl ester, making it susceptible to specific metabolic hydrolysis and isomeric confusion.[1]
This guide addresses a critical analytical challenge: differentiating MAMPA from its structural isomer, Phenylalanine Methyl Ester (PME). Both compounds share the formula
Key Insight:
-
MAMPA fragmentation is driven by benzylic stabilization , favoring the loss of ammonia (
) to form a stable benzyl cation.[1] -
PME fragmentation is driven by
-cleavage , favoring the loss of the ester moiety to form a stable immonium ion.
Experimental Methodology
To replicate the fragmentation patterns described, use the following standardized direct infusion protocol. This method ensures soft ionization, preserving the molecular ion for controlled collision-induced dissociation (CID).[1]
Protocol: Direct Infusion ESI-QTOF
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.[1]
-
Dilute to a final concentration of 1
g/mL (approx. 5 M).
-
-
Source Parameters (Positive Mode):
-
MS/MS Acquisition:
Fragmentation Analysis & Mechanism
The divergence in fragmentation is dictated by the position of the amine group relative to the aromatic ring and the carbonyl group.
A. Methyl 4-aminomethylphenylacetate (MAMPA)
-
Mechanism: The protonated primary amine (
) is benzylic. Upon activation, the C-N bond cleaves heterolytically.[1] -
Primary Pathway: Loss of neutral ammonia (
, 17 Da).[1] -
Intermediate: Formation of a resonance-stabilized 4-(methoxycarbonylmethyl)benzyl cation (m/z 163).
-
Secondary Pathway: The resulting cation loses methanol (
, 32 Da) from the ester tail, likely via proton transfer from the benzylic methylene, yielding an acylium-like ion at m/z 131.[1]
B. Phenylalanine Methyl Ester (PME)
-
Mechanism: The amine is in the
-position to the ester. -
Primary Pathway: Charge-proximal fragmentation (
-cleavage). The bond between the -carbon and the carbonyl carbon breaks. -
Intermediate: Loss of the methyl formate radical or neutral ester group (
, 59 Da).[1] -
Dominant Ion: Formation of the stable immonium ion (
) at m/z 121.[1]
Visualizing the Divergence
Figure 1: Divergent ESI-MS/MS fragmentation pathways for MAMPA (left) versus PME (right).[1]
Diagnostic Comparison
The following table summarizes the key diagnostic ions. Use this to interpret your MS/MS spectra.[2][3][4][5]
| Feature | Methyl 4-aminomethylphenylacetate (MAMPA) | Phenylalanine Methyl Ester (PME) |
| Precursor Ion | 180.1 | 180.1 |
| Base Peak (100%) | 163.1 ( | 121.1 ( |
| Secondary Ion | 131.1 ( | 91.1 (Tropylium) |
| Mechanism | Benzylic Cleavage | |
| Diagnostic Loss | 17 Da (Ammonia) | 59 Da (Carbomethoxy) |
Differentiation Protocol (Decision Tree)
When analyzing a sample suspected to be MAMPA, follow this logic to confirm identity and rule out isomeric impurities.
Figure 2: Logical decision tree for isomeric differentiation of m/z 180 precursors.
References
-
Fragmentation of Benzylamines : Berruyer, F. et al. "Fragmentation mechanisms of protonated benzylamines.[1] Electrospray ionisation-tandem mass spectrometry study." Rapid Communications in Mass Spectrometry, vol. 20, no. 12, 2006. Link
-
Amino Acid Ester Fragmentation : Perez Hurtado, P., & O'Connor, P. B.[1] "Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry." Mass Spectrometry Reviews, vol. 31, no. 6, 2012. Link
-
General ESI Mechanisms : Holčapek, M. et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[1] RSC Advances, 2015.[1] Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-aminomethylphenylacetate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl 4-aminomethylphenylacetate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to ensuring our partners are empowered with the knowledge to manage them responsibly from acquisition to disposal.
Understanding the Hazard Profile of Methyl 4-aminomethylphenylacetate
Key Inferred Hazards:
-
Skin Irritant: Likely to cause irritation upon contact.
-
Eye Irritant: Poses a risk of serious eye irritation.
-
Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Potential for Skin Absorption: Aromatic amines can be absorbed through the skin, leading to systemic effects.
Based on these potential hazards, sewer disposal is strictly prohibited. The compound must be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant[1][2].
Pre-Disposal: Segregation and Containerization
Proper disposal begins with meticulous practices at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates the segregation of incompatible chemicals to prevent dangerous reactions[3].
Step-by-Step Segregation and Containerization Protocol:
-
Identify Waste Stream: Dedicate a specific waste container for methyl 4-aminomethylphenylacetate and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless they are known to be compatible.
-
Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[3]. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Avoid using metal containers for acidic solutions of the compound.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "Methyl 4-aminomethylphenylacetate," and the date accumulation begins.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel. Ensure the storage area is cool, dry, and well-ventilated[1].
Disposal Procedures for Different Forms of Waste
The state of the methyl 4-aminomethylphenylacetate waste dictates the specific disposal procedure.
Unused or Excess Solid Compound
Pure, unadulterated methyl 4-aminomethylphenylacetate should be disposed of in its original container if possible, or a compatible, properly labeled waste container.
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with methyl 4-aminomethylphenylacetate are considered hazardous waste.
-
Procedure:
-
Collect all contaminated solid waste in a designated, labeled, and sealed plastic bag or container.
-
Place this container in the primary hazardous waste container for methyl 4-aminomethylphenylacetate waste.
-
For non-disposable labware (e.g., glassware), a triple-rinse procedure is necessary.
-
Triple-Rinse Procedure:
-
Rinse the glassware three times with a suitable solvent (e.g., methanol or acetone).
-
The first two rinsates must be collected as hazardous waste and added to the appropriate liquid waste container.
-
The third rinsate can typically be disposed of down the drain with copious amounts of water, provided local regulations permit.
-
Solutions of Methyl 4-aminomethylphenylacetate
Solutions containing methyl 4-aminomethylphenylacetate must be collected as hazardous liquid waste.
-
Procedure:
-
Use a dedicated, labeled, and sealed waste container made of a material compatible with the solvent used.
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
-
Store the liquid waste container in a secondary containment bin to mitigate spills.
-
Spill Management
Accidental spills must be managed promptly and safely. The following procedure is for small, manageable spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Small Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option)[1].
-
Contain the Spill: If the spill is a liquid, create a dike around it using an inert absorbent material like vermiculite or sand[2].
-
Absorb and Collect: For liquid spills, add absorbent material, working from the outside in. For solid spills, carefully sweep the material into a dustpan. Avoid creating dust.
-
Package Waste: Place all contaminated absorbent materials and collected solids into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water, and then wipe it down with a suitable solvent. Collect all cleaning materials as hazardous waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for methyl 4-aminomethylphenylacetate waste.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
